molecular formula C30H24F2N4OS B2576617 4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide CAS No. 478066-91-0

4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide

Cat. No. B2576617
CAS RN: 478066-91-0
M. Wt: 526.61
InChI Key: CKQWFEFEWPSGMZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C30H24F2N4OS and its molecular weight is 526.61. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

This compound could be used in the organic synthesis of fluoro-substituted organic derivatives . Selective fluorofunctionalisation of organic compounds under mild reaction conditions following an electrophilic reaction process is one of the most important strategic approaches in the organic synthesis .

Mediator or Catalyst in Organic Synthesis

The compound could act as a mediator or catalyst in organic synthesis . It could be used in transformations of oxidizable functional groups or gold-catalyzed C-C and C-heteroatom oxidative coupling reactions .

Formation of Heterocyclic Rings

The compound could be used as a catalyst in the formation of various heterocyclic rings .

Functionalizations of Electron-Rich Organic Compounds

The compound could be used as a reagent or catalyst of various functionalizations of electron-rich organic compounds . These functionalizations could include iodination, bromination, chlorination, nitration, thiocyanation, sulfenylation, alkylation, alkoxylation .

Catalyst of One-Pot-Multi-Component Coupling Reactions

The compound could be used as a catalyst of one-pot-multi-component coupling reactions .

Regioselective Ring Opening of Epoxides

The compound could be used as a catalyst for the regioselective ring opening of epoxides .

Deprotection Reagent for Various Protecting Groups

The compound could be used as a deprotection reagent for various protecting groups .

Behavioral Sensitization Research

The compound could be used in behavioral sensitization research . It has been shown to have an effect on the acquisition and expression of nicotine-induced behavioral sensitization .

properties

IUPAC Name

4-fluoro-N-[1-[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24F2N4OS/c31-24-15-11-22(12-16-24)20-38-30-35-34-28(36(30)26-9-5-2-6-10-26)27(19-21-7-3-1-4-8-21)33-29(37)23-13-17-25(32)18-14-23/h1-18,27H,19-20H2,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQWFEFEWPSGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide

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